7-Methylthieno[2,3-c]pyridine chemical structure and numbering
7-Methylthieno[2,3-c]pyridine chemical structure and numbering
This technical guide is structured to provide an authoritative, deep-dive analysis of the 7-Methylthieno[2,3-c]pyridine scaffold, prioritizing structural logic, synthetic accessibility, and pharmacological relevance.
Classification: Fused Heterocyclic Scaffold | Role: Bioisostere & Kinase Inhibitor Core[1]
Executive Summary
The 7-methylthieno[2,3-c]pyridine scaffold represents a critical bioisostere of isoquinoline, offering a strategic advantage in medicinal chemistry through the modulation of lipophilicity and metabolic stability. Unlike its carbocyclic analogues, the incorporation of a thiophene ring introduces unique electronic vectors and hydrogen-bonding potentials, making it a privileged structure in the design of kinase inhibitors (specifically COT/Tpl2 inhibitors) and anti-proliferative agents. This guide delineates the structural anatomy, IUPAC numbering logic, and a validated synthetic protocol for this chemical entity.
Structural Anatomy & Numbering Logic
Correct numbering is the foundation of reproducible science. For thieno[2,3-c]pyridine, the numbering arises from the fusion of the thiophene and pyridine rings.[2]
The Fusion Logic
The descriptor [2,3-c] dictates the orientation of the fusion:
-
[2,3]: Refers to the thiophene side.[2][3][4][5][6][7][8][9] The fusion occurs at the bond between positions 2 and 3 of the thiophene ring.
-
[c]: Refers to the pyridine side.[1][2][3][4][5][6][7][8][9][10][11][12] The fusion occurs at the c-bond of the pyridine ring (the bond between C3 and C4).
IUPAC Numbering System
Following IUPAC Rule B-3 for fused heterocycles, the numbering prioritizes the heteroatoms to receive the lowest possible locants, while respecting the fusion orientation.
-
Position 1: Sulfur (S).
-
Position 6: Nitrogen (N).
-
Position 7: The carbon atom adjacent to the Nitrogen, located between the Nitrogen and the bridgehead carbon (C7a).
In 7-methylthieno[2,3-c]pyridine , the methyl group is attached to the carbon at position 7.[9][11] This position is electronically significant as it corresponds to the C1 position of an isoquinoline, making it highly susceptible to nucleophilic attack or functionalization.
Structural Visualization
The following diagram illustrates the precise atomic numbering and the fusion interface.
Figure 1: Atomic numbering of 7-Methylthieno[2,3-c]pyridine. Note the fusion at the C3-C4 bond and the methyl attachment at C7.
Synthetic Architecture
Synthesizing the 7-methyl derivative requires bypassing the electron-rich nature of the thiophene ring which can complicate direct electrophilic substitution. The most robust method involves constructing the pyridine ring onto a thiophene precursor.
Primary Strategy: Modified Pomeranz-Fritsch / Denitrogenative Transformation
A modern, metal-free approach utilizes a 1,2,3-triazole intermediate.[9] This method is superior to classical Pomeranz-Fritsch conditions due to milder conditions and higher regioselectivity.
Mechanism:
-
Triazolization: Condensation of 2-acetylthiophene to form a 1,2,3-triazole.[9]
-
Cyclization: Acid-mediated intramolecular cyclization.
-
Denitrogenative Rearrangement: Loss of
drives the formation of the pyridine ring with the methyl group naturally positioned at C7 (derived from the original acetyl group).
Synthetic Workflow Diagram
Figure 2: Synthetic route via denitrogenative transformation of fused triazoles.
Experimental Protocol: Synthesis of 7-Methylthieno[2,3-c]pyridine
Objective: To synthesize 7-methylthieno[2,3-c]pyridine via the denitrogenative transformation of a triazole intermediate. This protocol is adapted from recent methodologies optimizing thienopyridine construction [1].
Reagents & Equipment[10]
-
Precursor: 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (prepared from 2-acetylthiophene).
-
Acid Catalyst: Methanesulfonic acid (MsOH) or Trifluoroacetic acid (TFA).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Equipment: Sealed tube or reflux condenser, inert atmosphere (
).
Step-by-Step Methodology
-
Preparation of Reaction Mixture: In a dried reaction tube equipped with a magnetic stir bar, dissolve the triazole precursor (1.0 equiv) in anhydrous 1,2-Dichloroethane (0.2 M concentration).
-
Acid Activation: Add Methanesulfonic acid (3.0 equiv) dropwise to the solution at room temperature. Note: The reaction is exothermic; ensure controlled addition.
-
Thermal Rearrangement: Seal the tube and heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3) or LC-MS. The evolution of nitrogen gas (
) indicates the rearrangement is proceeding. -
Quenching & Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench with saturated aqueous
solution until pH ~8. -
Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography on silica gel.[10]
-
Elution Gradient: 0%
20% EtOAc in Hexanes.
-
-
Validation: Confirm structure via
-NMR. The methyl group at C7 typically appears as a singlet around 2.6–2.8 ppm.
Pharmacological Relevance & Applications
The 7-methylthieno[2,3-c]pyridine scaffold is not merely a structural curiosity; it is a functional pharmacophore.
Kinase Inhibition (COT/Tpl2)
Research indicates that 2,4-disubstituted thieno[2,3-c]pyridines are potent inhibitors of COT (Cancer Osaka Thyroid) kinase , also known as Tpl2 [2].
-
Mechanism: The nitrogen at position 6 acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.
-
7-Methyl Role: The methyl group at position 7 can induce a conformational twist or fill a hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.
Bioisosterism
This scaffold serves as a bioisostere for isoquinoline .
-
LogP Modulation: The sulfur atom increases lipophilicity compared to the benzene ring of isoquinoline, potentially improving membrane permeability.
-
Metabolic Stability: The thiophene ring is generally less prone to oxidative metabolism than the benzene ring in certain orientations, extending the half-life of the drug candidate.
Data Summary: Scaffold Comparison
| Feature | Isoquinoline | Thieno[2,3-c]pyridine | Impact on Drug Design |
| H-Bond Acceptor | N (Pos 2) | N (Pos 6) | Altered binding vector for active sites. |
| Electronic Character | Electron-deficient Pyridine | Electron-rich Thiophene fused | Increased |
| C7 Reactivity | C1 (reactive) | C7 (reactive) | Similar nucleophilic susceptibility. |
| Lipophilicity | Moderate | Higher | Enhanced BBB penetration potential. |
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Source: Scientific Reports / NIH (via PubMed Central) URL:[Link]
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
-
Thieno[2,3-c]pyridine Structure and Computed Properties. Source: PubChem (National Library of Medicine) URL:[Link]
Sources
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